REACTION_SMILES
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[Br-:9].[CH2:10]([CH3:11])[Mg+:12].[CH2:13]1[O:14][CH2:15][CH2:16][CH2:17]1.[CH3:1][c:2]1[n:3][o:4][c:5]([CH:7]=[O:8])[cH:6]1>>[CH3:1][c:2]1[n:3][o:4][c:5]([CH:7]([OH:8])[CH2:10][CH3:11])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C=O)on1
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Name
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Type
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product
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Smiles
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CCC(O)c1cc(C)no1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |